![molecular formula C35H44N6O B13803533 N,N'-Bis[bis[4-(dimethylamino)phenyl]methyl]urea CAS No. 71173-71-2](/img/structure/B13803533.png)
N,N'-Bis[bis[4-(dimethylamino)phenyl]methyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-Bis[bis[4-(dimethylamino)phenyl]methyl]urea is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple dimethylamino groups attached to phenyl rings, which are further connected through a urea linkage. It is often used in various scientific research applications due to its distinctive chemical behavior and potential utility in different fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis[bis[4-(dimethylamino)phenyl]methyl]urea typically involves a two-step processThe second step involves the elimination of water between Michler’s Hydrol and urea to form the final urea derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow the same synthetic routes as laboratory methods, with optimizations for scale, yield, and purity. These methods often involve the use of large-scale reactors and stringent control of reaction conditions to ensure consistent product quality.
化学反応の分析
Types of Reactions
N,N’-Bis[bis[4-(dimethylamino)phenyl]methyl]urea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the dimethylamino groups.
Substitution: The compound can undergo substitution reactions, particularly at the dimethylamino groups or phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dimethylformamide, and catalysts when necessary.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the phenyl rings.
科学的研究の応用
N,N’-Bis[bis[4-(dimethylamino)phenyl]methyl]urea has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound’s unique structure makes it useful in studying molecular interactions and biological pathways.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in drug development and delivery systems.
作用機序
The mechanism of action of N,N’-Bis[bis[4-(dimethylamino)phenyl]methyl]urea involves its ability to interact with various molecular targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects. These interactions can influence biological pathways and chemical reactions, making the compound a valuable tool in both research and industrial applications .
類似化合物との比較
Similar Compounds
Michler’s Ketone:
Schreiner’s Thiourea: N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea is another compound with similar applications in catalysis and molecular interactions.
Uniqueness
N,N’-Bis[bis[4-(dimethylamino)phenyl]methyl]urea is unique due to its urea linkage, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it particularly valuable in specific research and industrial contexts.
特性
CAS番号 |
71173-71-2 |
|---|---|
分子式 |
C35H44N6O |
分子量 |
564.8 g/mol |
IUPAC名 |
1,3-bis[bis[4-(dimethylamino)phenyl]methyl]urea |
InChI |
InChI=1S/C35H44N6O/c1-38(2)29-17-9-25(10-18-29)33(26-11-19-30(20-12-26)39(3)4)36-35(42)37-34(27-13-21-31(22-14-27)40(5)6)28-15-23-32(24-16-28)41(7)8/h9-24,33-34H,1-8H3,(H2,36,37,42) |
InChIキー |
ONHAAEYDHJUYKJ-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)NC(=O)NC(C3=CC=C(C=C3)N(C)C)C4=CC=C(C=C4)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


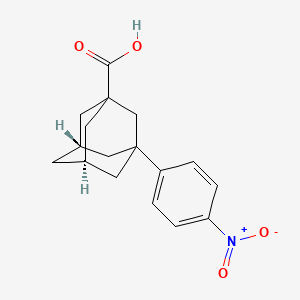

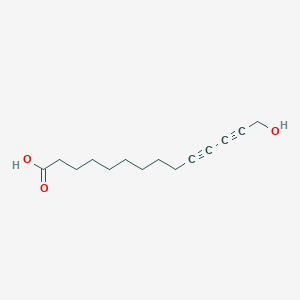

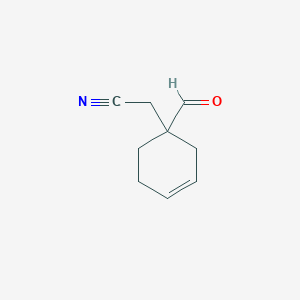
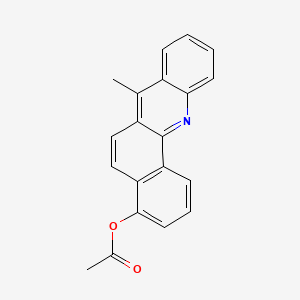
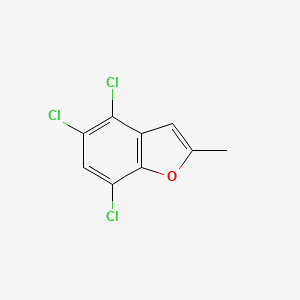
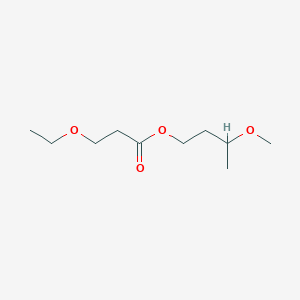
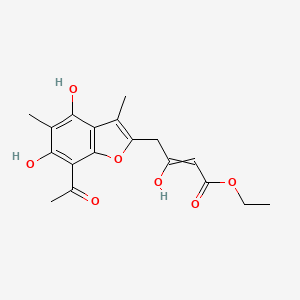
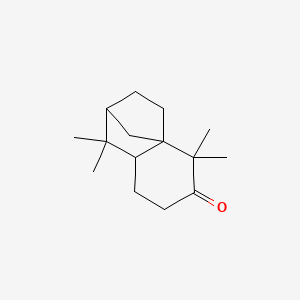
![1h-Pyrimido[4,5-e][1,4]diazepine](/img/structure/B13803530.png)
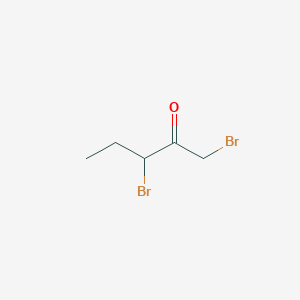
![Phosphonic acid, [4-[bis(trimethylsilyl)amino]-1-[(trimethylsilyl)amino]butyl]-, bis(trimethylsilyl) ester](/img/structure/B13803543.png)
![Cyclodeca[b]furan-2(3H)-one, 3a,4,5,6,7,8,9,11a-octahydro-3,6,10-trimethyl-](/img/structure/B13803550.png)
